Iodomethanesulfonamide
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Overview
Description
Iodomethanesulfonamide is an organosulfur compound with the molecular formula CH₄INO₂S It is characterized by the presence of an iodine atom, a sulfonamide group, and a methyl group
Mechanism of Action
Target of Action
Iodomethanesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) in bacteria . DHPS plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of DHPS, it prevents PABA from binding to the same site, thereby inhibiting the production of folic acid . This results in the disruption of DNA synthesis in bacteria, leading to their inability to reproduce and grow .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting DHPS, this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA .
Pharmacokinetics
They are metabolized mainly by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction due to the disruption of DNA synthesis . This bacteriostatic effect can lead to the eventual death of the bacteria if the drug concentration is maintained above a certain level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment can lead to the development of bacterial resistance, altering the effectiveness of the drug . Additionally, environmental conditions such as pH and temperature can affect the stability and solubility of the drug, influencing its bioavailability and activity .
Biochemical Analysis
Biochemical Properties
Iodomethanesulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethanesulfonamide can be synthesized through the reaction of methanesulfonamide with iodine in the presence of a suitable oxidizing agent. The reaction typically involves the following steps:
- Dissolution of methanesulfonamide in a solvent such as acetonitrile.
- Addition of iodine and an oxidizing agent like hydrogen peroxide.
- Stirring the reaction mixture at room temperature until the reaction is complete.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Iodomethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form methanesulfonamide.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products like azidomethanesulfonamide or thiomethanesulfonamide.
Oxidation Reactions: Products like methanesulfonyl iodide.
Reduction Reactions: Methanesulfonamide.
Scientific Research Applications
Iodomethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonamide groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential as an antimicrobial agent due to its sulfonamide moiety.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Methanesulfonamide: Lacks the iodine atom and has different reactivity.
Iodomethane: Contains an iodine atom but lacks the sulfonamide group.
Sulfonamides: A broader class of compounds with similar sulfonamide groups but different substituents.
Uniqueness: Iodomethanesulfonamide is unique due to the presence of both an iodine atom and a sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and biochemical research.
Properties
IUPAC Name |
iodomethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4INO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGDRDDFTVNCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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